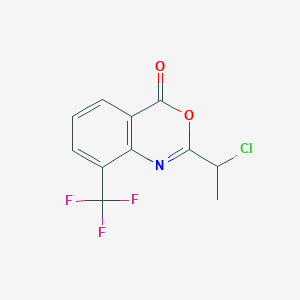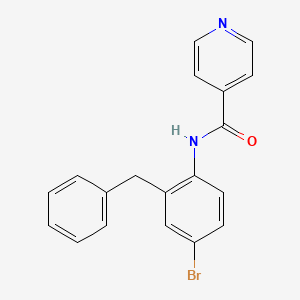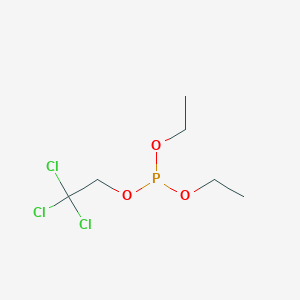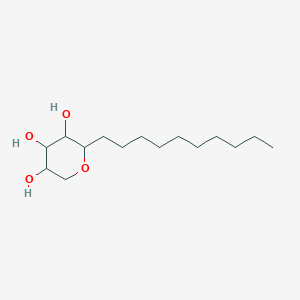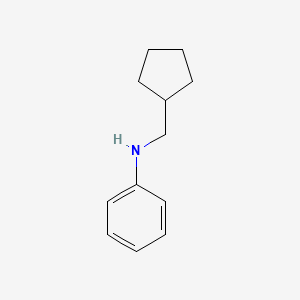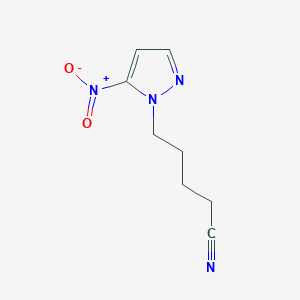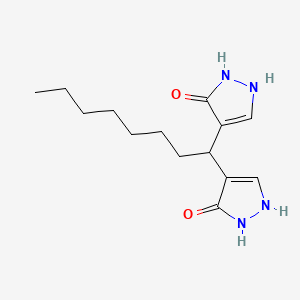
4,4'-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound characterized by its unique structure, which includes two pyrazolone rings connected by an octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 1,2-dihydro-3H-pyrazol-3-one derivatives with octane-1,1-diyl intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the quality and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one]
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octane chain provides flexibility and hydrophobicity, while the pyrazolone rings offer sites for various chemical modifications.
特性
CAS番号 |
82436-69-9 |
|---|---|
分子式 |
C14H22N4O2 |
分子量 |
278.35 g/mol |
IUPAC名 |
4-[1-(3-oxo-1,2-dihydropyrazol-4-yl)octyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-4-5-6-7-10(11-8-15-17-13(11)19)12-9-16-18-14(12)20/h8-10H,2-7H2,1H3,(H2,15,17,19)(H2,16,18,20) |
InChIキー |
HQMAOHJYWZFDFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C1=CNNC1=O)C2=CNNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



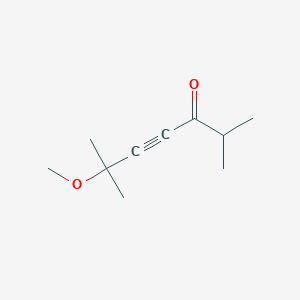
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
